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Compound of Interest

Compound Name: TMCB

Cat. No.: B611406 Get Quote

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)

properties of the components of the fixed-dose combination antiretroviral therapy, Symtuza®,

which is comprised of Darunavir (DRV), Cobicistat (COBI), Emtricitabine (FTC), and Tenofovir

Alafenamide (TAF). This document is intended for researchers, scientists, and drug

development professionals, offering a consolidated resource of quantitative PK data, detailed

experimental methodologies from pivotal clinical trials, and visualizations of key mechanistic

pathways.

Data Presentation: Pharmacokinetic Parameters of
Symtuza® Components
The following tables summarize the key pharmacokinetic parameters for each component of

Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir

Alafenamide 10 mg) administered as a single tablet, unless otherwise specified. The data are

compiled from pivotal clinical trials and prescribing information, providing a comparative view of

each drug's behavior in the body.

Table 1: Steady-State Pharmacokinetic Parameters of Symtuza® Components in HIV-1-

Infected Adults (With Food)[1]
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Parameter
Darunavir
(DRV)

Cobicistat
(COBI)

Emtricitabin
e (FTC)

Tenofovir
Alafenamid
e (TAF)

Tenofovir
(TFV)a

Cmax

(ng/mL)
8826 (33.3) 1129 (35.3) 2056 (25.3) 163 (51.9) 18.8 (33.5)

AUC24h

(ng·h/mL)

109339

(31.1)
8517 (44.9) 13990 (23.9) 160 (55.8) 330 (40.6)

Ctrough

(ng/mL)
2898 (52.0) 59 (144) 163 (58.9) N/Ab 12.3 (50.4)

Data are

presented as

mean (%

coefficient of

variation).

a Tenofovir

(TFV) is the

active

metabolite of

Tenofovir

Alafenamide.

b Not

applicable as

Tenofovir

Alafenamide

is rapidly

converted to

Tenofovir.

Table 2: Single-Dose Pharmacokinetic Parameters of Symtuza® Components in Healthy Adults

(Fed vs. Fasted)
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Component Condition
Cmax
(ng/mL)

Tmax (h)
AUClast
(ng·h/mL)

T1/2 (h)

Darunavir
Fed (High-

Fat)
7042 (1481)

4.00 (1.50-

8.00)

87200

(27385)
5.9 (2.1)

Fasted 4596 (1638)
2.50 (1.00-

4.00)

48671

(16388)
5.5 (1.5)

Cobicistat
Fed (High-

Fat)
894 (254)

4.00 (1.50-

6.00)
6681 (2486) 3.7 (0.7)

Fasted 798 (268)
3.00 (1.00-

5.00)
5459 (1975) 3.4 (0.5)

Emtricitabine
Fed (High-

Fat)
2041 (481)

2.00 (0.60-

5.00)
11722 (1959) 16.5 (3.3)

Fasted 1798 (523)
2.00 (0.50-

4.00)
10896 (2104) 16.1 (3.7)

Tenofovir

Alafenamide

Fed (High-

Fat)
110 (54.1)

1.50 (0.25-

3.50)
123 (42.0) 0.3 (0.1)

Fasted 154 (70.6)
0.50 (0.25-

2.00)
101 (43.4) 0.3 (0.1)

Data are

presented as

mean (SD)

for Cmax,

AUClast, and

T1/2, and

median

(range) for

Tmax.

Experimental Protocols
The pharmacokinetic data presented were primarily derived from two major Phase III clinical

trials: AMBER (NCT02431247) and EMERALD (NCT02269917), as well as dedicated
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pharmacokinetic studies.[2][3][4]

Pivotal Clinical Trial Design (AMBER & EMERALD
Studies)[2][3][4]

Study Design: Both AMBER and EMERALD were randomized, active-controlled, multicenter,

non-inferiority trials.[3][4] The AMBER study enrolled treatment-naïve HIV-1 infected adults,

while the EMERALD study enrolled virologically-suppressed, treatment-experienced adults.

[3][4]

Patient Population:

Inclusion Criteria: Adults with HIV-1 infection. For AMBER, patients were antiretroviral

treatment-naïve. For EMERALD, patients were virologically suppressed on a stable

antiretroviral regimen.[3][4]

Exclusion Criteria: Key exclusion criteria included the presence of certain resistance-

associated mutations, significant renal or hepatic impairment, and pregnancy.

Dosing Regimen: Patients in the investigational arm of both studies received one tablet of

Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir

Alafenamide 10 mg) once daily with food.[5][6]

Pharmacokinetic Sampling:

In the AMBER and EMERALD studies, sparse blood samples were collected at various

time points post-dose during study visits (e.g., weeks 2, 4, 8, 12, 24, and 48) to determine

plasma concentrations of the drug components.[7]

Dedicated pharmacokinetic studies involved more intensive sampling over a 24-hour

period at steady-state to calculate parameters such as Cmax, Tmax, and AUC.

Bioanalytical Methods
Sample Analysis: Plasma concentrations of Darunavir, Cobicistat, Emtricitabine, and

Tenofovir Alafenamide were determined using validated high-performance liquid
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chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) methods.[8][9][10]

[11]

Extraction: Drug components were typically extracted from plasma samples using protein

precipitation or solid-phase extraction.[10][11]

Quantification: The concentration of each analyte was quantified by comparing the peak area

ratio of the analyte to that of an internal standard against a calibration curve. The lower limits

of quantification were established to be sensitive enough for therapeutic drug monitoring.[9]

Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and

processes related to the pharmacokinetics of the Symtuza® components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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